fluoranthene-2,3-dione
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Overview
Description
fluoranthene-2,3-dione: is a polycyclic aromatic ketone with the molecular formula C16H8O2 . It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoranthene-2,3-dione typically involves the oxidation of fluoranthene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to the diketone .
Industrial Production Methods: The process would need to be optimized for yield and purity, considering factors such as reaction temperature, solvent choice, and purification techniques .
Chemical Reactions Analysis
Types of Reactions: fluoranthene-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols, alcohols.
Substitution: Halogenated fluoranthenediones, nitrofluoranthenediones.
Scientific Research Applications
fluoranthene-2,3-dione has several applications in scientific research:
Organic Electronics: It is used as a building block for nonfullerene acceptors in organic solar cells, enhancing their power conversion efficiency.
Materials Science: Its unique electronic properties make it suitable for use in semiconducting materials and organic light-emitting diodes (OLEDs).
Environmental Chemistry: It serves as a model compound for studying the environmental behavior and toxicity of PAHs.
Mechanism of Action
The mechanism of action of fluoranthene-2,3-dione involves its interaction with various molecular targets and pathways:
Electron-Accepting Properties: As an electron-accepting compound, it can participate in charge transfer processes, which are crucial for its applications in organic electronics.
Oxidative Stress: It can induce oxidative stress in biological systems, leading to potential toxic effects.
Comparison with Similar Compounds
Fluoranthene: The parent compound, which lacks the diketone functionality.
1,5-Fluoranthenedione: Another diketone derivative with different substitution patterns.
Uniqueness: fluoranthene-2,3-dione is unique due to its specific electronic properties and the position of the diketone groups, which influence its reactivity and applications. Compared to other fluoranthene derivatives, it offers distinct advantages in terms of its electron-accepting capabilities and potential for use in advanced materials .
Properties
CAS No. |
5386-28-7 |
---|---|
Molecular Formula |
C16H8O2 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
fluoranthene-2,3-dione |
InChI |
InChI=1S/C16H8O2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |
InChI Key |
BGTNPCLOWLFRRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=O)C(=O)C4=CC=C3 |
5386-28-7 | |
Synonyms |
F23Q cpd fluoranthene-2,3-dione |
Origin of Product |
United States |
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